Detomidine hydrochloride monohydrate

Description

Historical Context of Imidazole (B134444) Derivatives in Pharmacological Research

The journey of imidazole derivatives in pharmacology began with the first synthesis of the parent compound, imidazole, by Heinrich Debus in 1858. rjptonline.orgnih.gov This five-membered heterocyclic aromatic ring is a fundamental component of several crucial biological molecules, including the amino acid histidine and the neurotransmitter histamine. rjptonline.org Recognizing its presence in these vital natural compounds, researchers began to explore the pharmacological potential of synthetic imidazole derivatives.

This exploration proved to be exceptionally fruitful. The imidazole nucleus became what is often described as a "privileged scaffold" in medicinal chemistry, meaning its structure is a recurring motif in a wide variety of biologically active compounds. rjptonline.orgresearchgate.net Over the years, scientists have synthesized thousands of imidazole derivatives, uncovering a vast spectrum of pharmacological activities, including antifungal, antihypertensive, anticancer, and antibacterial properties. rjptonline.orgjchemrev.comclinmedkaz.org This history established the imidazole ring system as a versatile and productive starting point for the discovery of new therapeutic and research agents. rjptonline.org

Evolution of Alpha-2 Adrenergic Receptor Agonists for Experimental Applications

The understanding of adrenergic pharmacology evolved significantly in the mid-20th century. Initially, adrenergic receptors were broadly classified as either alpha (α) or beta (β). nih.gov Subsequent research, utilizing selective antagonist compounds like prazosin (B1663645) and yohimbine (B192690), led to the further subdivision of alpha receptors into α1 and α2 subtypes. nih.gov A key discovery was that α2 receptors often function as presynaptic autoreceptors, which, when activated, inhibit the release of norepinephrine (B1679862) from the neuron, creating a negative feedback loop. nih.gov

This insight spurred the development of compounds that could selectively target these α2 receptors for experimental and therapeutic purposes. nih.gov Early alpha-2 agonists became important tools for studying the sympathetic nervous system's role in various physiological processes. The development of more potent and selective agonists, such as xylazine (B1663881), clonidine (B47849), and later, medetomidine (B1201911) and detomidine (B1200515), provided researchers with refined instruments to induce predictable and reversible sedation and analgesia in animal models. nih.govnih.govnih.gov Further advancements in molecular biology identified three distinct subtypes of the α2-receptor (α2A, α2B, and α2C), allowing for even more precise investigations into their specific physiological roles, from pain modulation to cognitive function. pnas.org This evolution has provided a sophisticated toolkit for a wide range of experimental applications, from fundamental neuroscience to anesthetic research. nih.govnih.gov

Significance of Detomidine Hydrochloride Monohydrate in Contemporary Preclinical and Translational Research

Detomidine, an imidazole derivative, is a potent and selective alpha-2 adrenergic receptor agonist. wikipedia.orgnih.gov Available as detomidine hydrochloride, it is a crystalline, water-soluble substance that can also exist in a stable monohydrate form. epo.orgnewdrugapprovals.org Its primary and well-established application is as a sedative and analgesic for large animals, particularly horses. wikipedia.orgdrugbank.com This clinical use provides a solid foundation for its significance in research.

In preclinical research, this compound serves as a reliable pharmacological tool to study the mechanisms of sedation and analgesia. nih.govnih.gov Its effects are mediated through the stimulation of alpha-2 adrenoceptors, making it a model compound for investigating the adrenergic system. nih.gov Research using detomidine in animal models, such as rodents, dogs, and horses, allows for detailed pharmacokinetic and pharmacodynamic studies, which explore the relationship between drug concentration in the body and its physiological effects. nih.govnih.govavma.org For instance, studies have demonstrated a direct correlation between the plasma concentration of detomidine and the degree of sedation. researchgate.net

Translational research benefits from studies with detomidine by bridging the gap between animal models and potential human applications. By studying its effects on cardiovascular function, respiratory systems, and pain pathways in animals, scientists can gain insights into the broader function of the alpha-2 adrenergic system, which is relevant to human physiology and disease. wikipedia.orgresearchgate.net For example, research on alpha-2 agonists like detomidine in animal pain models helps to elucidate the role of descending noradrenergic pathways in pain control, a mechanism that is also present in humans. nih.govnih.gov The compound is also used in comparative studies to evaluate other alpha-2 agonists, like romifidine (B1679519), helping to refine sedation and analgesia protocols in veterinary and potentially human medicine. nih.gov

Detailed Research Findings

Pharmacokinetic studies are crucial in preclinical research to understand a compound's absorption, distribution, metabolism, and excretion. The data below, derived from separate studies in dogs and horses, illustrates key pharmacokinetic parameters for detomidine, providing a quantitative basis for its application in experimental settings.

| Parameter | Finding | Animal Model | Source |

| Oral Transmucosal (OTM) Bioavailability | 34.52% | Dog | nih.gov |

| OTM Maximum Concentration (Cmax) | 7.03 ng/mL | Dog | nih.gov |

| OTM Time to Maximum Concentration (Tmax) | 1.00 hour | Dog | nih.gov |

| OTM Elimination Half-Life | 0.63 hours | Dog | nih.gov |

| Sublingual Elimination Half-Life | 1.5 ± 1 hours | Horse | avma.orgnih.gov |

| Sedative Effect Correlation | Sedative effects corresponded well with plasma concentrations between 6.5 and 8.0 ng/mL. | Dog | researchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

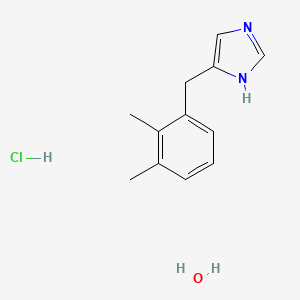

IUPAC Name |

5-[(2,3-dimethylphenyl)methyl]-1H-imidazole;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.ClH.H2O/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12;;/h3-5,7-8H,6H2,1-2H3,(H,13,14);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBSKEIWIRTMOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC2=CN=CN2)C.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40238002 | |

| Record name | Detomidine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90038-00-9 | |

| Record name | Detomidine hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090038009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Detomidine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((2,3-Dimethylphenyl)methyl)-3H-imidazole hydrate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DETOMIDINE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44V8Q4D5J6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Detomidine Hydrochloride Monohydrate

Receptor Binding Kinetics and Selectivity

The interaction of detomidine (B1200515) with its target receptors is characterized by high affinity and a specific profile of selectivity, which dictates its pharmacological action.

Detomidine exhibits a high affinity for all identified alpha-2 adrenergic receptor subtypes (α2A, α2B, α2C, and α2D). nih.gov Studies utilizing radioligand binding assays on membranes from tissues expressing single subtypes of the alpha-2 adrenergic receptor have quantified these interactions. While demonstrating strong binding to all subtypes, research indicates that detomidine does not show significant selectivity among them. nih.govcapes.gov.br This suggests that its effects are mediated through the activation of multiple alpha-2 receptor subtypes. nih.gov The three primary subtypes found in multiple species are α2A, α2B, and α2C, which are involved in regulating diverse physiological functions. researchgate.net For instance, the α2A and α2C subtypes are crucial for the inhibitory presynaptic feedback loop that controls neurotransmitter release from adrenergic nerves. researchgate.net

Table 1: Detomidine Binding Affinity (Ki) at Alpha-2 Adrenergic Receptor Subtypes This table displays the inhibitor constant (Ki) for Detomidine at different alpha-2 adrenergic receptor subtypes, indicating its binding affinity. A lower Ki value signifies a higher binding affinity.

| Receptor Subtype | Cell Source | Inhibitor Constant (Ki) in nM |

|---|---|---|

| α2A | HT29 cells | 1.4 ± 0.3 |

| α2B | Neonatal rat lung | 1.8 ± 0.5 |

| α2C | OK cells | 1.3 ± 0.3 |

| α2D | PC12 cells (transfected) | 2.0 ± 0.4 |

Data sourced from a study examining the affinities of various sedative agents at the four alpha-2 adrenergic receptor subtypes. nih.gov

When compared to other alpha-2 adrenergic agonists, detomidine demonstrates a distinct selectivity and potency profile. Its affinity for alpha-2 receptors is approximately 100 times higher than that of xylazine (B1663881). nih.gov In functional assays, such as the electrically stimulated mouse vas deferens preparation, detomidine shows potent inhibition of the twitch response with a pD2 value of 8.8, which is comparable to clonidine (B47849) (8.7) and significantly higher than xylazine (7.5). nih.gov

A key measure of selectivity is the ratio of affinity for alpha-2 versus alpha-1 adrenergic receptors. Detomidine has an alpha-2:alpha-1 selectivity ratio of 260:1. wikipedia.org This profile distinguishes it from other agonists like medetomidine (B1201911), which has a higher selectivity ratio of approximately 1620:1, and xylazine, with a lower ratio of 160:1. nih.govvasg.org

Table 2: Comparative Selectivity of Alpha-2 Adrenergic Agonists This table compares the alpha-2 (α2) to alpha-1 (α1) receptor selectivity ratios of various agonists. A higher ratio indicates greater selectivity for the α2 receptor.

| Agonist | α2:α1 Selectivity Ratio |

|---|---|

| Dexmedetomidine (B676)/Medetomidine | 1620:1 nih.gov |

| Detomidine | 260:1 wikipedia.org |

| Clonidine | 220:1 nih.gov |

| Xylazine | 160:1 vasg.org |

The binding of a ligand to its receptor is a dynamic process characterized by an association rate constant (kon) and a dissociation rate constant (koff). excelleratebio.com The equilibrium dissociation constant (Kd), a measure of binding affinity, is the ratio of these two rates (Kd = koff/kon). excelleratebio.comdynamic-biosensors.com A lower Kd value indicates a higher affinity of the drug for its target. dynamic-biosensors.com

Mechanism of Action at the Molecular Level

Detomidine exerts its effects by activating alpha-2 adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. wikipedia.orgmdpi.com This activation initiates a series of intracellular events that culminate in the inhibition of norepinephrine (B1679862) release. wikipedia.orgnih.gov

The primary mechanism of action for detomidine is the activation of presynaptic alpha-2 adrenergic receptors located on noradrenergic nerve terminals. nih.govavma.org This activation initiates a negative feedback loop that inhibits the synthesis and release of the neurotransmitter norepinephrine from these neurons. wikipedia.orgnih.gov In vitro studies using rat occipital cortex slices have shown that detomidine produces a concentration-dependent inhibition of potassium-evoked norepinephrine release, achieving a maximal inhibition of 66% at a concentration of 1 x 10⁻⁷ M. nih.gov This presynaptic inhibition is a hallmark of alpha-2 adrenergic agonists and is the foundation for many of their systemic effects. nih.govnih.gov This effect is competitively antagonized by selective alpha-2 blocking agents like idazoxan. nih.gov

Alpha-2 adrenergic receptors are classic G-protein coupled receptors (GPCRs), characterized by seven transmembrane domains. mdpi.com When an agonist like detomidine binds to the receptor, it induces a conformational change. nih.govnih.gov This change activates an associated intracellular heterotrimeric G-protein, specifically the inhibitory G-protein (Gi). khanacademy.org

The activation process involves the G-protein releasing its bound guanosine (B1672433) diphosphate (B83284) (GDP) and binding guanosine triphosphate (GTP). nih.govnih.gov This exchange causes the G-protein to dissociate into its constituent parts: the Gαi-GTP subunit and the Gβγ dimer. nih.govnih.gov These dissociated components then interact with and modulate the activity of various downstream effector proteins. nih.gov A primary target for the activated Gαi subunit is the enzyme adenylyl cyclase. khanacademy.org Inhibition of adenylyl cyclase by Gαi leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels is a key step in the signal transduction pathway that ultimately results in the inhibition of norepinephrine release from the presynaptic terminal.

Modulation of Adenylate Cyclase Activity and cAMP Production

Detomidine hydrochloride monohydrate, through its agonistic action on alpha-2 adrenergic receptors (α2-ARs), plays a crucial role in modulating intracellular signaling cascades. The α2-ARs are canonically coupled to the inhibitory heterotrimeric G-protein, Gi. wikipedia.orgtaylorandfrancis.com Upon agonist binding, such as with detomidine, the Gi protein is activated. taylorandfrancis.com

The activated α subunit of the Gi protein dissociates and subsequently inhibits the enzyme adenylyl cyclase. wikipedia.orgwikipedia.org This inhibition of adenylyl cyclase leads to a reduction in the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a vital second messenger. wikipedia.orgmdpi.com Consequently, the intracellular concentration of cAMP decreases. mdpi.comnih.gov This reduction in cAMP levels prevents the activation of protein kinase A (PKA) and subsequent phosphorylation of various downstream protein targets. wikipedia.org This mechanism is a cornerstone of the pharmacological effects induced by α2-AR agonists. mdpi.comnih.gov For instance, studies on rabbit retinal homogenates have shown that α2-adrenoceptor agonists like clonidine can dose-dependently decrease cAMP levels, an effect that is blocked by pertussis toxin, confirming the involvement of a Gi-protein. nih.gov

Ion Channel Modulation (Potassium and Calcium Channels)

The activation of alpha-2 adrenergic receptors by detomidine also leads to the modulation of ion channel activity, which is a key mechanism in regulating neuronal excitability and neurotransmitter release.

Potassium Channels: Activation of α2-ARs can lead to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels. This effect, mediated by the βγ-subunits of the Gi/o protein, causes an efflux of potassium ions (K+) from the neuron. The loss of positive charge results in membrane hyperpolarization, making the neuron less likely to fire an action potential, thus contributing to the sedative and analgesic effects. While direct studies on detomidine's effect on specific K+ channels are detailed, compounds like acepromazine (B1664959) and diphenhydramine (B27) have been shown to inhibit the voltage-gated K+-channel Kv11.1 in horses. nih.gov

Calcium Channels: Alpha-2 adrenergic agonists have been demonstrated to inhibit voltage-gated calcium channels (Ca2+). nih.gov This inhibition is critical for the presynaptic effects of detomidine. By reducing calcium influx into the presynaptic nerve terminal, the release of neurotransmitters, most notably norepinephrine, is suppressed. nih.gov This constitutes a negative feedback mechanism that is central to the sympatholytic effects of α2-agonists. nih.gov Studies using dexmedetomidine, a closely related compound, have shown that its pharmacological actions can be affected by the modulation of transmembrane calcium movement, suggesting a significant interaction between α2-adrenoceptor activation and calcium channel function. nih.govnih.gov Specifically, α-adrenergic agonists have been found to markedly reduce the peak amplitude of voltage-activated Ca2+-channel currents in vascular smooth muscle cells. nih.gov

Structure-Activity Relationships (SAR) of Imidazole (B134444) Derivatives

Detomidine belongs to the imidazole class of compounds, and its high potency and selectivity for the α2-adrenergic receptor are dictated by its specific chemical structure. nih.govjopir.in Structure-activity relationship (SAR) studies on imidazole derivatives have provided critical insights into the molecular features that govern their interaction with adrenergic receptors.

Molecular Features Influencing Receptor Selectivity and Potency

The affinity and selectivity of imidazole derivatives for α2-ARs over α1-ARs are highly dependent on specific structural motifs.

The Imidazole Ring: The imidazole nucleus is a critical pharmacophore for α2-agonist activity. jopir.innih.gov

The Aromatic Moiety: The nature and substitution pattern of the aromatic ring linked to the imidazole core are crucial. For detomidine, the 2,3-dimethylphenyl group contributes to its high affinity.

The Connecting Bridge: The nature of the substituent and the chirality at the carbon bridge connecting the aromatic and imidazole rings play a significant role in potency and selectivity. nih.gov A study on medetomidine analogs found that the S-(+) isomer possessed greater affinity than the R-(-) isomer for both α1- and α2-adrenoceptors. nih.gov

Selectivity Ratio: Different imidazole derivatives exhibit varying selectivity for α2 versus α1 receptors. Dexmedetomidine and medetomidine show a much higher α2:α1 selectivity ratio (1620:1 for medetomidine) compared to xylazine (160:1), which results in more predictable effects and fewer side effects related to α1-receptor activation. vasg.orgresearchgate.net Research comparing detomidine and medetomidine found they had approximately a 100-fold higher affinity for all α2-adrenergic receptor subtypes compared to xylazine. nih.gov

Table 1: Receptor Selectivity of Various α2-Adrenergic Agonists

| Compound | α2:α1 Selectivity Ratio | Reference |

|---|---|---|

| Dexmedetomidine | 1620:1 | nih.gov |

| Clonidine | 220:1 | nih.gov |

| Xylazine | 160:1 | vasg.org |

Computational Modeling and Ligand-Receptor Interactions

Computational modeling and structural biology have provided atomic-level resolution of the interactions between imidazole agonists and the α2A-adrenergic receptor.

Cryo-electron microscopy (cryo-EM) structures of the human α2A-AR in complex with agonists, including dexmedetomidine, have revealed the precise binding mode. nih.gov These studies show that imidazoline (B1206853) derivatives like dexmedetomidine occupy the orthosteric binding pocket of the receptor. nih.gov

Key interactions include:

A salt bridge formed between the protonated nitrogen of the imidazole ring and a conserved aspartic acid residue (Asp113) in transmembrane helix 3 (TM3). This is a canonical interaction for aminergic GPCRs.

Hydrogen bonds between the second nitrogen of the imidazole ring and a serine residue (Ser201) in TM5. nih.gov

Molecular dynamics (MD) simulations and docking studies further illuminate these interactions. mdpi.com For example, a recent study identified novel α2A-AR agonists using an ensemble-based screening strategy and used MD simulations to calculate binding free energies and characterize the binding modes. mdpi.com These computational approaches are invaluable for rational drug design, allowing for the prediction of binding affinities and the exploration of how structural modifications might enhance potency and selectivity. pnas.orgmdpi.com

Pharmacokinetics and Pharmacodynamics in Experimental Models

Absorption and Distribution in Animal Models

Detomidine (B1200515) is readily absorbed and distributed in various animal species, with the route of administration significantly influencing its pharmacokinetic profile. Following intravenous (IV) administration in horses, detomidine is rapidly distributed. nih.gov Intramuscular (IM) administration in horses also results in efficient absorption, with a bioavailability reported to be between 66-85%. nih.gov

Oral transmucosal (OTM) administration, as a gel formulation, has been investigated in several species. In horses, sublingual administration of detomidine gel results in a mean bioavailability of approximately 22%. journal-dtt.org Studies in dogs receiving the gel via the OTM route have shown a median bioavailability of 34.52%. nih.govdovepress.com In cats, OTM administration also leads to rapid systemic absorption, although the rate can be highly variable among individuals. madbarn.com Plasma concentrations in cats are detectable as early as 15 minutes post-administration. madbarn.com

The volume of distribution (Vd) of detomidine highlights its extensive distribution throughout the body. In horses, after IV administration, the mean volume of distribution has been reported as 470 ml/kg. nih.gov In cats, the volume of distribution after OTM administration was found to be 14.9 l/kg, a value that is a function of bioavailability. madbarn.com

Interactive Table: Pharmacokinetic Parameters of Detomidine in Various Animal Models

| Species | Route of Administration | Bioavailability (%) | Tmax (hours) | Cmax (ng/mL) | Elimination Half-life (hours) |

| Horse | Intravenous | 100 | - | - | ~0.5 nih.gov |

| Horse | Intramuscular | 66-85 nih.gov | 0.25-0.5 nih.gov | - | ~1.0 nih.gov |

| Horse | Sublingual (gel) | 22 journal-dtt.org | 0.6 journal-dtt.org | 160.5 journal-dtt.org | 1.5 nih.gov |

| Dog | Oral Transmucosal (gel) | 34.52 nih.govdovepress.com | 1.0 nih.govdovepress.com | 7.03 nih.govdovepress.com | 0.63 nih.govdovepress.com |

| Cat | Oral Transmucosal (gel) | - | 0.62 madbarn.com | 10.5 madbarn.com | 0.78 madbarn.com |

Metabolic Pathways and Metabolite Identification

Detomidine undergoes extensive metabolism in the body, primarily in the liver. nih.gov The main biotransformation pathways involve hydroxylation and subsequent oxidation. journal-dtt.org

Aliphatic Hydroxylation and Carboxylic Acid Formation (e.g., 3-hydroxy-detomidine, 3-carboxy-detomidine)

The primary metabolic pathway for detomidine is aliphatic hydroxylation of the methyl group on the imidazole (B134444) ring, leading to the formation of 3-hydroxy-detomidine. journal-dtt.org This metabolite is then further oxidized to form 3-carboxy-detomidine. journal-dtt.org

In horses, following administration, 3-hydroxy-detomidine is detected in plasma sooner than 3-carboxy-detomidine. nih.gov However, 3-carboxy-detomidine has a much greater area under the curve (AUC), indicating it is a major metabolite. nih.gov

Enzymatic Biotransformation Processes

The metabolism of detomidine is catalyzed by the cytochrome P450 (CYP) enzyme system located in the liver. nih.gov While direct studies on the specific CYP isozymes responsible for detomidine metabolism are limited, research on the closely related compound, medetomidine (B1201911), provides significant insights. In dog liver microsomes, medetomidine is primarily metabolized by the CYP3A subfamily, with smaller contributions from CYP2D and CYP2E. In rabbit liver microsomes, CYP2D and CYP2E have been identified as the key enzymes in medetomidine biotransformation. nih.gov Given the structural similarity, it is highly probable that these same CYP isozymes are involved in the metabolism of detomidine.

Elimination Kinetics in Research Species

Detomidine is eliminated relatively quickly from the body, with the elimination half-life varying by species and route of administration. In horses, the elimination half-life is approximately 30 minutes following IV administration and about one hour after IM injection. nih.gov Following sublingual administration of a detomidine gel in horses, the mean terminal elimination half-life is around 1.5 hours. nih.gov

In dogs, the harmonic mean elimination half-life after OTM administration of detomidine gel is reported to be 0.63 hours. nih.govdovepress.com In cats, the elimination half-life following OTM administration is approximately 46.9 minutes. madbarn.com The clearance of detomidine in horses after IV administration has a mean of 12.41 ml/min/kg. nih.gov

Pharmacokinetic Modeling Approaches

To better understand and predict the pharmacokinetic behavior of detomidine, various modeling approaches have been employed. These models are essential for interpreting drug distribution and elimination.

Compartmental and Physiologically Based Pharmacokinetic (PBPK) Models

Both compartmental and physiologically based pharmacokinetic (PBPK) models have been used to describe the pharmacokinetics of detomidine in horses. nih.govmadbarn.com Compartmental models represent the body as a series of interconnected compartments, allowing for the mathematical description of drug movement between them. nih.gov

A study in horses utilized a minimal physiologically based pharmacokinetic (mPBPK) model. nih.govmadbarn.com PBPK models are more mechanistic, incorporating physiological and anatomical data, such as blood flow and tissue volumes, to simulate drug disposition. nih.gov The mPBPK model for detomidine in horses was able to successfully fit plasma concentration data from both IV and IM administrations. nih.gov These models offer a more detailed and predictive understanding of how the drug behaves in the body compared to classical compartmental models. nih.gov

Population Pharmacokinetic Analysis

Population pharmacokinetic (PK) analysis is a vital tool in veterinary pharmacology, allowing for the characterization of drug behavior in a target population by accounting for both typical trends and inter-individual variability. nih.gov This approach is particularly valuable in veterinary research where small sample sizes and sparse data sets are common challenges. nih.gov By utilizing methods like nonlinear mixed-effects modeling (NLMEM), researchers can effectively analyze such data to estimate parameters that describe the average pharmacokinetic profile and the variability within a population. nih.gov

In studies involving detomidine in horses, population PK analyses have been conducted using software such as Monolix, which employs the stochastic approximation expectation-maximization (SAEM) algorithm. nih.govnih.govresearchgate.netescholarship.org These analyses have typically modeled detomidine's pharmacokinetics using a two-compartment model. researchgate.net This model represents the body as a central compartment (representing blood and highly perfused tissues) and a peripheral compartment, with the drug moving between them. nih.gov Such models have been successfully applied to data from horses following both intravenous and intramuscular administration. researchgate.net The use of population PK modeling helps in understanding the distribution and elimination of detomidine, providing a foundation for more complex pharmacokinetic/pharmacodynamic (PK/PD) assessments. nih.govresearchgate.net

Pharmacodynamic Characterization in Experimental Systems

Dose-Response Relationships for Specific Physiological Parameters

The pharmacodynamic effects of detomidine are dose-dependent, a characteristic that has been quantified through dose-response studies examining various physiological parameters. avma.org Key relationships have been established for sedation, cardiovascular function, and metabolic changes in experimental models, primarily horses. nih.govavma.org

A central parameter in assessing dose-response is the IC₅₀, the drug concentration required to produce 50% of the maximal inhibitory effect. For sedation (measured by head height) and heart rate reduction in horses, the IC₅₀ for detomidine is approximately four times higher than that for the related α₂-adrenergic agonists medetomidine and dexmedetomidine (B676), indicating a lower potency for detomidine in producing these specific effects. nih.govnih.govresearchgate.netmadbarn.com This difference in potency is a critical finding from comparative dose-response analyses. madbarn.com The sedative effects, often measured by chin-to-ground distance, show a clear relationship with plasma concentrations. avma.org For instance, intravenous administration leads to higher plasma levels and a more pronounced decrease in head height compared to intramuscular or sublingual routes, confirming a dose-dependent effect. avma.org

Table 1: Comparative IC₅₀ Values for Detomidine and Other α₂-Agonists in Horses This table is based on data from a population analysis study and illustrates the concentration of each drug required to achieve half of the maximal inhibitory effect on the specified parameters.

| Parameter | Detomidine (DET) | Medetomidine (MED) | Dexmedetomidine (DEX) |

| IC₅₀ (ng/mL) for Head Height | ~4x higher than MED/DEX | Data not specified | Data not specified |

| IC₅₀ (ng/mL) for Heart Rate | ~4x higher than MED/DEX | Data not specified | Data not specified |

| Source: Grimsrud, K. N., et al. (2014). nih.govnih.govresearchgate.netmadbarn.com |

In Vivo Pharmacodynamic Endpoints (e.g., heart rate modulation, blood glucose changes)

Detomidine administration elicits several measurable pharmacodynamic responses in vivo, with heart rate and blood glucose levels being two of the most consistently reported endpoints. nih.gov

Heart Rate Modulation: A hallmark effect of detomidine is a significant, dose-dependent decrease in heart rate (bradycardia). nih.govavma.orgnih.gov This cardiovascular response is characterized by sinus bradycardia and the potential for transient changes in cardiac muscle conductivity, leading to partial atrioventricular (AV) and sinoatrial (SA) blocks. zoetisus.comnih.govnih.gov In horses, intravenous administration can cause a mean heart rate decrease of 10 to 18 beats per minute, while sublingual administration results in a smaller but still significant reduction. avma.org Studies have shown that this effect is most pronounced within the first 25-30 minutes following intravenous injection. nih.govnih.gov

Blood Glucose Changes: Detomidine consistently causes a transient increase in blood glucose concentration (hyperglycemia). nih.govmadbarn.com This metabolic effect stems from the drug's inhibitory action on insulin (B600854) secretion from pancreatic β-cells. cabidigitallibrary.orgnih.gov In horses, blood glucose levels begin to rise following administration, with peak concentrations observed approximately 60 to 90 minutes post-injection. nih.govsemanticscholar.org Studies comparing detomidine to other α₂-agonists have noted that while both cause hyperglycemia, detomidine may not induce the severe rebound hyperinsulinemia that can be seen with xylazine (B1663881) in horses with insulin dysregulation. nih.gov When administered for surgical procedures, detomidine has been shown to produce significantly higher blood glucose levels compared to xylazine. semanticscholar.org

Table 2: Summary of Key In Vivo Pharmacodynamic Endpoints for Detomidine This table summarizes the principal effects of detomidine on heart rate and blood glucose as observed in experimental studies.

| Pharmacodynamic Endpoint | Observed Effect | Onset/Duration | Key Findings |

| Heart Rate | Decrease (Bradycardia), Atrioventricular (AV) Block | Onset is rapid; effect can last for the duration of drug action (e.g., significant decrease for ~25-30 min post-IV). nih.gov | The decrease is dose-dependent. avma.org Can be prevented or treated with an anticholinergic like atropine. nih.gov |

| Blood Glucose | Increase (Hyperglycemia) | Peaks around 60-90 minutes post-administration. nih.govsemanticscholar.org | Caused by inhibition of insulin secretion. cabidigitallibrary.orgnih.gov The effect can be abolished by co-administration of vatinoxan. nih.govmadbarn.com |

| Sources: Various, as cited in the text. |

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation

PK/PD modeling integrates pharmacokinetic data (what the body does to the drug) with pharmacodynamic data (what the drug does to the body) to describe and predict the time course of a drug's effect. For detomidine, PK/PD models have been instrumental in characterizing the relationship between its plasma concentration and its physiological effects. nih.gov

In horses, researchers have successfully applied minimal physiologically based pharmacokinetic (mPBPK) models linked to indirect response models (IRMs) to describe the effects of detomidine. nih.govmadbarn.com These models can effectively simulate the drug's inhibitory effects on endpoints like heart rate and stimulatory effects on others like blood glucose. nih.gov The population analysis approach, often using the SAEM algorithm in software like Monolix, has been crucial for developing these models from clinically obtained in vivo data. nih.govresearchgate.netescholarship.org

A significant advantage of PK/PD modeling is its predictive capability. researchgate.net For example, models have been used to simulate the effects of different doses and infusion rates of detomidine, both alone and in combination with other drugs like methadone, to predict outcomes such as sedation, antinociception, and effects on gastrointestinal motility. researchgate.net This ability to simulate unobserved scenarios makes PK/PD modeling a powerful tool for optimizing drug administration protocols. researchgate.net

Drug-Drug Interactions from a Pharmacokinetic/Pharmacodynamic Perspective

The co-administration of detomidine with other centrally-acting agents is common, leading to potential drug-drug interactions that can alter the pharmacokinetic and/or pharmacodynamic profile of the involved compounds.

Butorphanol (B1668111): When detomidine is administered with butorphanol in horses, a pharmacokinetic interaction occurs. The clearance of detomidine remains similar, but its terminal half-life is slightly shorter. nih.govdshs-koeln.de Conversely, the clearance of butorphanol is approximately doubled when given with detomidine, suggesting that detomidine alters its elimination. nih.gov From a pharmacodynamic perspective, adding a higher dose of butorphanol to detomidine has been shown to increase ataxia without significantly enhancing the level of sedation. uu.nl

Ketamine: In ponies receiving a combination of detomidine, ketamine, and guaiphenesin, steady-state plasma concentrations were achieved for ketamine but not for detomidine, indicating a potential pharmacokinetic interaction. nih.gov The combination is known to produce hyperglycemia. nih.gov Studies with the related compound dexmedetomidine have also explored its pharmacokinetic profile when co-administered with ketamine. nih.gov

Propofol (B549288): While direct PK/PD interaction studies between detomidine and propofol are not extensively detailed, research on related α₂-agonists provides strong evidence for an interaction. Dexmedetomidine, for example, demonstrates an additive pharmacodynamic interaction with propofol for inducing loss of consciousness. nih.gov In dogs, medetomidine was found to alter the pharmacokinetics of propofol, reducing its elimination half-life and volume of distribution. nih.gov Co-administration of these drug classes can increase the risk of side effects such as low blood pressure and prolonged sedation, which is a pharmacodynamic consequence of their combined effects. drugs.com

Table 3: Summary of Detomidine Drug Interactions This table outlines the observed pharmacokinetic (PK) and pharmacodynamic (PD) interactions between detomidine and other commonly co-administered drugs.

| Interacting Drug | Species | Pharmacokinetic (PK) Interaction | Pharmacodynamic (PD) Interaction |

| Butorphanol | Horse | Detomidine slightly shortens its own half-life and doubles butorphanol clearance. nih.govdshs-koeln.de | Increased ataxia with higher butorphanol doses, without a significant increase in sedation. uu.nl |

| Ketamine | Pony | Steady-state concentration not reached for detomidine when infused with ketamine and guaiphenesin. nih.gov | The combination produces hyperglycemia. nih.gov |

| Propofol | Dog (with Medetomidine) | Medetomidine reduces propofol's elimination half-life and volume of distribution. nih.gov | Additive hypnotic effect (with Dexmedetomidine). nih.gov Increased risk of hypotension and prolonged sedation. drugs.com |

| Sources: Various, as cited in the text. |

Advanced Analytical Methodologies for Detomidine Hydrochloride Monohydrate Research

Chromatographic Techniques for Quantification and Impurity Analysis

Chromatographic methods are indispensable for separating Detomidine (B1200515) hydrochloride monohydrate from its metabolites and potential impurities. These techniques provide the high resolution and sensitivity required for accurate quantification and the identification of related substances.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quality control of detomidine and related α2-adrenoceptor agonists. ijrpr.comijpsr.com It is widely used to determine the purity of the active pharmaceutical ingredient (API) and to quantify any impurities that may be present from the synthesis process or degradation. daicelpharmastandards.comchromatographyonline.com

Method development in HPLC often focuses on optimizing the mobile phase composition, pH, and stationary phase to achieve effective separation of the main compound from structurally similar impurities. chromatographyonline.com For instance, a reversed-phase HPLC (RP-HPLC) method developed for the related compound medetomidine (B1201911) successfully separated it from two known impurities using a gradient elution on an X-terra RP-18 column. humanjournals.com The validation of these HPLC methods is performed according to International Conference on Harmonisation (ICH) guidelines, establishing parameters such as specificity, linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). ijrpr.comhumanjournals.com For dexmedetomidine (B676) hydrochloride injections, a validated HPLC method demonstrated linearity over a concentration range of 1.04-6.23 µg/mL with a correlation coefficient of 0.999. ijrpr.com Another study established a method with a linearity range of 2 to 6 µg/mL and a recovery of 101.1%. ijcpa.in

The control of impurities is critical for ensuring the safety and efficacy of the final drug product. daicelpharmastandards.com HPLC methods are designed to detect and quantify specific process-related impurities and degradation products. ijpsr.com For example, a stability-indicating RP-HPLC method was validated for the determination of related substances in dexmedetomidine hydrochloride injection, achieving an LOQ of 0.003 ppm for a specific impurity. ijpsr.com

Table 1: Examples of HPLC Method Parameters for Detomidine-Related Compounds

| Compound | Column | Mobile Phase | Flow Rate | Detection | Key Finding | Citation |

| Medetomidine | X-terra RP-18 (250x4.6mm, 5µm) | Gradient with Acetonitrile and Methanol | 1.5 mL/min | Not Specified | Separated Medetomidine from Impurity-A and Impurity-B. | humanjournals.com |

| Dexmedetomidine | Inertsil ODS-3V (250x4.6mm, 5µm) | Gradient with Acetonitrile and Sodium Dihydrogen Phosphate Buffer (pH 4.6) | 1.0 mL/min | Not Specified | Linear range of 1.04-6.23 µg/mL; R² = 0.999. | ijrpr.com |

| Dexmedetomidine | Phenomenex Luna C18 (150x4.6mm) | Isocratic with Acetonitrile and Buffer (25:75) | 1.0 mL/min | Photo Diode Array (PDA) | Validated for impurity determination; LOQ = 0.003 ppm. | ijpsr.com |

| Dexmedetomidine | LiChrospher 100 RP-18 (12.5cm x 4mm, 5µm) | Isocratic with Methanol and Buffer (60:40) | 1.0 mL/min | Photo Diode Array (PDA) | Validated for assay; mean recovery of 101.1%. | ijcpa.in |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of detomidine and its metabolites in biological matrices. rmtcnet.comnih.gov This method is particularly valuable in pharmacokinetic studies where concentrations can be extremely low. nih.govnih.gov

LC-MS/MS methods for detomidine analysis typically involve sample preparation using solid-phase extraction (SPE) or liquid-liquid extraction to remove interferences from complex matrices like plasma or urine. nih.govnih.gov For instance, one method for dexmedetomidine in human plasma used Oasis HLB SPE cartridges, which was effective despite the compound's tendency to bind to plastic surfaces. nih.govuq.edu.au Chromatographic separation is often achieved on a C18 column. nih.govresearchgate.net

The mass spectrometer is usually operated in positive electrospray ionization (ESI+) mode, with detection performed using multiple-reaction monitoring (MRM). nih.govresearchgate.net This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard (often a deuterated version like DMET-d4). nih.govuq.edu.au This high specificity allows for accurate quantification even at picogram-per-milliliter levels. rmtcnet.comnih.gov Validated methods have demonstrated excellent linearity and precision, with lower limits of quantification (LLOQ) as low as 5 pg/mL in plasma. rmtcnet.comnih.gov

Table 2: Summary of LC-MS/MS Research Findings for Detomidine and Related Compounds

| Analyte | Matrix | LLOQ | Key Method Details | Application | Citation |

| Detomidine | Equine Plasma | 0.05 ng/mL | SPE cleanup | Pharmacokinetic study | rmtcnet.com |

| Detomidine | Equine Plasma | 5 pg/mL | Internally validated LC-MS/MS method | Pharmacokinetic study | rmtcnet.com |

| Carboxydetomidine | Equine Urine | 0.1 ng/mL | SPE cleanup | Pharmacokinetic study | rmtcnet.com |

| Dexmedetomidine | Human Plasma | 5 pg/mL | Design of Experiments (DoE) for optimization; SPE cleanup | Pediatric pharmacokinetic study | nih.gov |

| Dexmedetomidine | Rat Plasma | 0.1 ng/mL | Liquid-liquid extraction; C18 column | Pharmacokinetic study | nih.govresearchgate.net |

| Dexmedetomidine | Human Plasma | 0.5 ng/mL | SPE with Oasis HLB cartridges; ESI+ detection | Bioanalytical method validation | nih.govuq.edu.au |

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic techniques are vital for confirming the chemical structure of Detomidine hydrochloride monohydrate and for quantitative analysis, often complementing chromatographic methods.

Mass Spectrometry (MS)

Mass Spectrometry (MS), particularly when coupled with chromatographic separation (e.g., LC-MS), is a powerful tool for the structural elucidation and confirmation of detomidine and its impurities. daicelpharmastandards.com In LC-MS/MS analysis, the mass spectrometer provides two levels of mass analysis. The first stage selects the protonated molecular ion (precursor ion) of the compound, which for dexmedetomidine is typically m/z 201.1. nih.govuq.edu.au This precursor ion is then fragmented, and a specific product ion (e.g., m/z 95.0 for dexmedetomidine) is monitored in the second stage. nih.govuq.edu.au This highly specific precursor-to-product transition provides both quantitative data and structural confirmation. researchgate.net This technique is more sensitive and specific than UV or fluorescence detection. researchgate.net

UV/Vis Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy is a straightforward and robust technique used for the quantification of detomidine hydrochloride. The method is based on the principle that the compound absorbs light in the UV spectrum. Product information for detomidine hydrochloride analytical standards lists a maximum absorbance (λmax) at approximately 213 nm or 214 nm. caymanchem.comcaymanchem.com

While less specific than mass spectrometry, UV/Vis spectroscopy, when used as a detector for HPLC, provides a simple and cost-effective means for routine quantification and purity analysis. mdpi.com Research on the related compound dexmedetomidine hydrochloride has demonstrated the development of UV-Vis spectrophotometric methods for its assay in pure and pharmaceutical forms. researchgate.net These methods can involve indirect quantification, such as reacting the drug with an oxidizing agent and then measuring the consumption of the agent via a reaction with a colored dye. researchgate.net Recently, UV spectroscopy has been combined with advanced computational algorithms to enhance its accuracy for quantifying veterinary drugs, showcasing its continued relevance in modern analytical chemistry. spectroscopyonline.com

Immunochemical Assays for Research Applications

Immunochemical assays offer a rapid and sensitive screening method for the detection of detomidine in biological fluids, making them useful in research and forensic applications. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA) have been developed for detomidine. nih.govthomastobin.com An early RIA developed for detomidine in equine blood and urine used an ¹²⁵I-labeled tracer and demonstrated a half-maximal inhibitory concentration (I-50) of approximately 2 ng/mL. nih.govthomastobin.com This assay showed limited cross-reactivity with the structurally similar compound xylazine (B1663881) and no cross-reactivity with other common veterinary drugs. nih.govthomastobin.com

A competitive ELISA test was also developed, offering a rapid and sensitive alternative to RIA. thomastobin.com This ELISA for detomidine showed a half-maximal inhibition at about 3.0 ng/mL and could readily detect the drug in horse urine for at least 8 hours after administration. thomastobin.com The assay also showed cross-reactivity with detomidine metabolites, such as (COOH)-detomidine and (OH)-detomidine, which is an important characteristic for screening assays that aim to detect drug administration over a longer window. thomastobin.com

Table 3: Characteristics of Immunochemical Assays for Detomidine

| Assay Type | Target Analyte | Matrix | Sensitivity (I-50) | Key Findings | Citation |

| Radioimmunoassay (RIA) | Detomidine | Equine Blood & Urine | ~2 ng/mL | Limited cross-reactivity with xylazine; can detect administration for up to 8 hours. | nih.govthomastobin.com |

| ELISA | Detomidine | Horse Urine | ~3 ng/mL | Cross-reacts with metabolites; provides a rapid screening method. | thomastobin.com |

Table of Compounds Mentioned

Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) represents a significant technology for the detection of detomidine, offering a rapid and sensitive screening method. thomastobin.com This immunoassay is built on the principle of a competitive reaction where the detomidine in a sample competes with enzyme-labeled detomidine for a limited number of antibody binding sites on a microtiter plate. neogen.comnih.gov The amount of color development is inversely proportional to the concentration of detomidine in the sample; a lower color intensity indicates a higher concentration of the analyte. neogen.com

ELISA kits are designed for screening purposes in various biological matrices. neogen.comneogen.com A key performance metric for these assays is the half-maximal inhibitory concentration (I-50), which defines the sensitivity of the test. neogen.com For detomidine, an ELISA system has been reported with an I-50 of approximately 3.0 ng/mL. thomastobin.com The antibody used in these assays can exhibit cross-reactivity with related compounds. For instance, one developed antibody showed significant cross-reactivity with medetomidine but did not have significant affinity for substances like xylazine or acepromazine (B1664959). thomastobin.com This technique is particularly valuable in forensic and research settings for determining the presence of detomidine and its metabolites in samples. neogen.commybiosource.comnews-medical.net

The general procedure involves adding samples or standards to the antibody-coated microplate, followed by the addition of an enzyme conjugate. neogen.com After an incubation period that allows for competitive binding, the plate is washed to remove unbound materials. neogen.com A substrate is then added, which reacts with the bound enzyme to produce a color change that can be measured with a microplate reader. neogen.comresearchgate.net

Method Development and Validation Protocols for Research Assays

The development of robust analytical methods is crucial for the accurate quantification of this compound in research settings. researchgate.net The process involves creating a procedure that is consistent, reliable, and specific to the analyte. humanjournals.comresearchgate.net Validation of these developed methods is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure their suitability for the intended purpose. humanjournals.comijcpa.in

Method development for compounds like detomidine often utilizes techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). journal-dtt.orgijrpr.com The development process includes understanding the physicochemical properties of the drug molecule, selecting appropriate chromatographic conditions (e.g., column type, mobile phase composition, and flow rate), and optimizing the analysis approach to achieve effective separation from impurities or other components in the sample matrix. researchgate.nethumanjournals.com

Validation protocols establish the performance characteristics of the method through a series of experiments. researchgate.nethumanjournals.com Key validation parameters include specificity, linearity, range, precision, accuracy, and robustness. humanjournals.comresearchgate.net For instance, a stability-indicating HPLC method was developed for medetomidine, a related compound, which was validated for these parameters to ensure it could accurately quantify the drug and its impurities. humanjournals.com Similarly, LC-MS/MS methods for detomidine are validated to confirm their suitability for pharmacokinetic studies and doping control. journal-dtt.org

Sensitivity, Specificity, Accuracy, and Precision

The validation of analytical methods for detomidine research hinges on establishing key performance parameters: sensitivity, specificity, accuracy, and precision. researchgate.nethumanjournals.com

Sensitivity refers to the method's ability to detect low concentrations of the analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). rmtcnet.com For detomidine analysis in plasma using LC-MS/MS, methods have been characterized with an LOQ as low as 5 pg/mL. rmtcnet.com Another LC-MS/MS method reported an LOQ of 0.5 ng/mL for detomidine in equine plasma. journal-dtt.org

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. researchgate.netijrpr.com In HPLC methods, this is often demonstrated by the absence of interfering peaks at the retention time of the main compound. ijrpr.com For competitive immunoassays like ELISA, specificity is evaluated by checking for cross-reactivity with structurally related compounds. thomastobin.com

Accuracy represents the closeness of the test results to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. humanjournals.comijcpa.in For an LC-MS/MS method for detomidine and its metabolites, accuracies were reported to be between 94.1% and 99.3%. journal-dtt.org An HPLC method for a related compound, dexmedetomidine, showed a mean recovery of 100.3%. ijrpr.com

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). ijcpa.inijrpr.com An LC-MS/MS method for detomidine demonstrated precision with %RSD values between 1.5% and 2.9%. journal-dtt.org The precision of an HPLC method for dexmedetomidine was found to be 0.2% RSD. ijrpr.com

| Parameter | Methodology | Finding | Source |

|---|---|---|---|

| Sensitivity (LOQ) | LC-MS/MS | 5 pg/mL in plasma | rmtcnet.com |

| Sensitivity (LOQ) | LC-MS/MS | 0.5 ng/mL for detomidine in plasma | journal-dtt.org |

| Sensitivity (LOQ) | LC-MS/MS | 0.2 ng/mL for metabolites in plasma | journal-dtt.org |

| Accuracy | LC-MS/MS | 94.1% - 99.3% | journal-dtt.org |

| Precision (%RSD) | LC-MS/MS | 1.5% - 2.9% | journal-dtt.org |

Application in Biological Matrices (e.g., plasma, urine)

Analytical methods for detomidine are frequently applied to biological matrices such as plasma and urine for pharmacokinetic studies and doping control in performance animals. journal-dtt.orgnih.govnih.gov The choice of matrix depends on the research objective, as drug concentrations and detection windows differ between them. japsonline.com

In plasma , detomidine concentrations can be measured to understand its absorption, distribution, metabolism, and elimination. journal-dtt.orgnih.gov Following intravenous administration in horses, plasma detomidine concentrations peak rapidly and then decline. nih.gov One study using LC-MS/MS found that after a single intravenous dose, detomidine was detectable above the LOQ (0.5 ng/mL) for up to 6 hours. journal-dtt.org The major metabolites, 3-hydroxy detomidine and 3-carboxy detomidine, were detectable for a much longer period, up to 48 hours, making them important targets for extending the detection window. journal-dtt.org The recovery of detomidine from plasma extraction procedures has been reported to be greater than 75%. nih.gov

In urine , detomidine and its metabolites are also analyzed. thomastobin.comnih.gov ELISA tests have been shown to readily detect detomidine in horse urine for at least eight hours after administration. thomastobin.com The primary metabolite found in urine is carboxydetomidine, which can peak several hours after administration. rmtcnet.com Validated methods for analyzing sedatives in urine have shown good repeatability and reproducibility, meeting regulatory criteria. nih.gov

The analysis in these matrices often requires a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to isolate the analytes and remove interferences before instrumental analysis by techniques like GC-MS or LC-MS/MS. nih.govresearchgate.net

| Matrix | Analyte(s) | Key Finding | Source |

|---|---|---|---|

| Plasma | Detomidine | Detectable for up to 8 hours post-administration. | journal-dtt.org |

| Plasma | 3-hydroxy detomidine | Detectable for up to 48 hours post-administration. | journal-dtt.org |

| Plasma | 3-carboxy detomidine | Detectable for up to 48 hours post-administration; has a long half-life. | journal-dtt.org |

| Urine | Detomidine | Detectable for at least 8 hours using ELISA. | thomastobin.com |

| Urine | Carboxydetomidine | Concentration peaks approximately 6 hours after intravenous administration. | rmtcnet.com |

Analysis of Crystalline Forms and Solid-State Stability for Research Material

Detomidine hydrochloride is known to exist in at least two solid-state forms: an anhydrous form and a monohydrate form. newdrugapprovals.org The stability and interconversion of these crystalline forms, or polymorphs, are critical aspects of pharmaceutical development, as they can influence the compound's properties. newdrugapprovals.orgepo.org

The This compound form is considered more suitable for pharmaceutical development due to its higher stability compared to the hygroscopic anhydrous form. newdrugapprovals.orgepo.org The anhydrous and monohydrate forms can readily interconvert depending on ambient temperature and humidity. newdrugapprovals.org For example, the anhydrous form can convert to the monohydrate at room temperature and 80% humidity. newdrugapprovals.org Research has focused on producing a pure and stable monohydrate form with a specific water content, typically in the range of 7.45% to 7.51% (w/w), which demonstrates high storage stability without requiring special airtight containers. epo.org

Several analytical techniques are employed to characterize these crystalline forms:

Differential Scanning Calorimetry (DSC) is used to study the thermal properties of the material, such as melting point and phase transitions. DSC curves can differentiate between the monohydrate and other forms. epo.org

Powder X-ray Diffraction (PXRD) provides information about the crystalline structure of the solid material. A typical PXRD spectrum can confirm the specific crystalline form of this compound. epo.org

High-Performance Liquid Chromatography (HPLC) is used to assess the chemical purity of the material, ensuring it meets specifications (e.g., ≥99.8%) and has a very low content of impurities and residual solvents. epo.org

Preclinical Experimental Paradigms and Research Applications

In Vitro Pharmacological Models

In vitro models are fundamental in characterizing the direct pharmacological actions of a compound on specific receptors and tissues, independent of systemic physiological influences.

Isolated Tissue Preparations (e.g., vas deferens, anococcygeal muscle, aortic strips)

Isolated tissue preparations have been instrumental in defining the receptor-specific effects of detomidine (B1200515). In studies using electrically stimulated mouse vas deferens, detomidine demonstrated a concentration-dependent inhibition of the twitch response, indicative of its potent alpha-2 adrenoceptor agonist activity. This effect was competitively antagonized by alpha-2 blocking agents such as yohimbine (B192690), rauwolscine, and idazoxan, but not by alpha-1 antagonists like prazosin (B1663645).

Furthermore, in preparations of rat anococcygeal muscle and rabbit aortic strips, detomidine produced concentration-dependent contractions. These contractile responses were, in contrast to its effects on the vas deferens, antagonized by low concentrations of the alpha-1 antagonist prazosin, suggesting that at higher concentrations, detomidine can also stimulate alpha-1 adrenoceptors.

Table 1: In Vitro Effects of Detomidine on Isolated Tissues

| Tissue Preparation | Agonist Effect | pD2 Value* | Primary Receptor Involved | Antagonists |

|---|---|---|---|---|

| Mouse Vas Deferens | Inhibition of twitch response | 8.8 | Alpha-2 Adrenoceptor | Yohimbine, Rauwolscine, Idazoxan |

| Rat Anococcygeal Muscle | Contraction | 2.5 - 6.4 | Alpha-1 Adrenoceptor | Prazosin |

| Rabbit Aortic Strips | Contraction | 2.5 - 6.4 | Alpha-1 Adrenoceptor | Prazosin |

*pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response. A higher pD2 value indicates greater potency.

Cell Culture Systems for Receptor Studies (e.g., transfected Chinese hamster ovary cells)

Cell culture systems, particularly those involving transfected cells expressing specific receptor subtypes, offer a highly controlled environment for studying drug-receptor interactions. Chinese hamster ovary (CHO) cells are a commonly used system for this purpose due to their robust growth characteristics and high transfection efficiency. channeledge.com

For the study of alpha-2 adrenergic agonists like detomidine, CHO cells can be transfected with the genes encoding for the different alpha-2 adrenoceptor subtypes (e.g., alpha-2A, alpha-2B, alpha-2C). These transfected cells can then be used in radioligand binding assays to determine the affinity of detomidine for each receptor subtype. Additionally, functional assays can be performed to measure the downstream signaling effects of receptor activation, such as changes in intracellular cyclic AMP (cAMP) levels. This methodology allows for a precise characterization of the receptor selectivity and functional efficacy of detomidine at a molecular level. cliniciansbrief.com

In Vivo Animal Models for Investigating Physiological Responses

In vivo animal models are crucial for understanding the integrated physiological effects of a compound, taking into account its absorption, distribution, metabolism, and excretion, as well as its interactions with various organ systems.

Rodent Models (e.g., rats, mice)

Rodent models have been widely used to investigate the sedative, analgesic, and cardiovascular effects of detomidine. In mice, detomidine has been shown to cause a dose-dependent decrease in spontaneous motor activity, a measure of its sedative effects. It also potentiates the effects of barbiturates, increasing anesthesia time. The antinociceptive properties of detomidine have been demonstrated in both mice, using the acetic acid-induced writhing test, and in rats, using the tail-flick test.

In rats, intravenous administration of detomidine produces dose-dependent hypotension and bradycardia. These effects are attributed to the activation of central alpha-2 adrenoceptors, leading to a reduction in sympathetic outflow. Studies in pithed rats have further confirmed that detomidine stimulates both presynaptic and postsynaptic alpha-2 adrenoceptors, and to a lesser extent, postsynaptic alpha-1 adrenoceptors.

Table 2: Summary of Detomidine Effects in Rodent Models

| Animal Model | Physiological Response | Key Findings |

|---|---|---|

| Mice | Sedation | Dose-dependent decrease in spontaneous activity. |

| Mice | Analgesia | Potent antinociceptive effects in the writhing test. |

| Rats | Cardiovascular | Dose-dependent hypotension and bradycardia. |

| Rats | Analgesia | Dose-dependent antinociceptive effects in the tail-flick test. |

Large Animal Models (e.g., horses, sheep, goats, camels, alpacas)

Large animal models, particularly horses, have been central to the preclinical evaluation of detomidine, given its primary veterinary application in this species. In horses, detomidine produces profound, dose-dependent sedation and analgesia. channeledge.com The physiological responses are characterized by a marked decrease in heart rate and an initial increase in blood pressure, followed by a return to normal or slightly below normal levels. channeledge.com Respiratory rate is also decreased.

In sheep, detomidine administration has been noted to activate pulmonary macrophages, which can lead to damage to the capillary endothelium and alveolar type I cells. nih.gov Studies in goats have shown that detomidine produces dose-dependent sedation and analgesia, with some observed side effects such as salivation and changes in urination and defecation patterns. Research in alpacas has demonstrated that detomidine induces sedation and a decrease in heart rate. jst.go.jp

Table 3: Physiological Responses to Detomidine in Large Animal Models

| Animal Model | Sedative Effects | Cardiovascular Effects | Other Notable Effects |

|---|---|---|---|

| Horses | Profound, dose-dependent sedation. | Bradycardia, initial hypertension followed by normo- or hypotension. | Decreased respiratory rate, reduced gastrointestinal motility. |

| Sheep | Sedation. | Bradycardia. | Activation of pulmonary macrophages. |

| Goats | Dose-dependent sedation and analgesia. | Bradycardia. | Salivation, changes in urination and defecation. |

| Alpacas | Sedation. | Decreased heart rate. | N/A |

Avian Models (e.g., pigeons) for Comparative Neuropharmacology

Avian models, such as pigeons, are utilized in comparative neuropharmacology to explore the effects of centrally acting drugs across different species. While specific studies focusing solely on detomidine in pigeons are limited, research on the closely related alpha-2 agonist, medetomidine (B1201911), provides valuable insights. In pigeons, the combination of medetomidine with other agents has been shown to produce satisfactory general anesthesia. mdpi.com The administration of medetomidine resulted in a decrease in both heart rate and respiratory rate. mdpi.com These findings in an avian model highlight the conserved nature of the physiological responses to alpha-2 adrenergic agonists across different vertebrate classes, providing a basis for comparative neuropharmacological investigations.

Comparative Pharmacological Studies with Other Alpha-2 Adrenergic Agonists

Detomidine hydrochloride monohydrate is a potent alpha-2 adrenergic agonist that belongs to a class of compounds widely used in research for their sedative and analgesic properties. nih.govnih.gov Its pharmacological profile is often compared with other agents in its class, such as xylazine (B1663881), medetomidine, and romifidine (B1679519), to elucidate differential effects and specificities. researchgate.netresearchgate.net These comparative studies are crucial for understanding its unique attributes in modulating physiological responses.

Alpha-2 adrenergic agonists exert significant influence over the autonomic nervous system, leading to predictable changes in cardiovascular and other physiological parameters. Detomidine is recognized as a potent and specific alpha-2 adrenoceptor agonist in both the central and peripheral nervous systems. researchgate.net

In comparative studies, detomidine demonstrates higher potency than xylazine. researchgate.net In pithed rat models, detomidine was found to be approximately 40 times more potent than xylazine at peripheral alpha-2 adrenoceptors that regulate heart rate and blood pressure. researchgate.net Both detomidine and xylazine induce complex, dose-dependent changes in body temperature; low doses tend to cause hypothermia, which can be reversed as the dose increases. researchgate.net Xylazine, however, appears to cause more pronounced decreases in rectal temperature. researchgate.net

When compared to other alpha-2 agonists like xylazine, medetomidine, and romifidine in sheep, detomidine was shown to significantly decrease arterial oxygen tension (PaO2), a key indicator of hypoxemia. This effect was comparable among all tested alpha-2 agonists, suggesting the class as a whole can induce this response. In terms of cardiovascular effects, detomidine administration leads to an initial increase in blood pressure due to peripheral vasoconstriction, followed by a compensatory decrease in heart rate. Subsequent administration can cause blood pressure to return to normal or slightly below normal levels. In sheep, both detomidine and romifidine caused a significant increase in mean arterial pressure (MAP) for up to 10 minutes post-administration, whereas xylazine and medetomidine were associated with a later decrease in MAP.

The table below summarizes the differential effects of various alpha-2 agonists on key autonomic parameters as observed in experimental research settings.

Table 1: Comparative Autonomic Effects of Alpha-2 Adrenergic Agonists

| Parameter | Detomidine | Xylazine | Medetomidine | Romifidine |

|---|---|---|---|---|

| Potency | High; ~40x more potent than xylazine in some models. researchgate.net | Lower potency compared to other agents. researchgate.netresearchgate.net | High potency; ~200-fold higher than xylazine. | Potency between xylazine and detomidine. researchgate.net |

| Heart Rate (HR) | Marked decrease. | Decrease. youtube.com | Decrease. | Decrease. |

| Blood Pressure (BP) | Initial increase, then normalizes or slightly decreases. | Associated with a decrease in MAP at later time points. | Associated with a decrease in MAP at later time points. | Significant increase in MAP for up to 10 min. |

| Arterial Oxygen (PaO2) | Significant decrease. | Significant decrease. | Significant decrease. | Significant decrease. |

| Body Temperature | Complex dose-dependent changes; hypothermia at low doses. researchgate.net | More severe and prolonged hypothermia compared to detomidine. researchgate.net | Not specified in reviewed sources. | Not specified in reviewed sources. |

The alpha-2 adrenergic receptor family consists of four distinct pharmacological subtypes: α2A, α2B, α2C, and α2D. Research into the affinity of detomidine and other related agonists for these subtypes has been conducted to understand if subtype selectivity underlies their physiological effects.

It is understood that both central and peripheral alpha-2 adrenoceptors are activated by these non-selective agonists. nih.gov The sedative effects are largely attributed to the activation of α2A receptors in the brain, while peripheral vasoconstriction is linked to the activation of α2B receptors on vascular smooth muscle. nih.gov

Table 2: Receptor Affinity and Specificity of Alpha-2 Agonists

| Compound | Receptor Subtype Selectivity (α2A, α2B, α2C, α2D) | Comparative Affinity | Alpha-2:Alpha-1 Selectivity |

|---|---|---|---|

| Detomidine | Non-selective. nih.gov | ~100-fold higher than xylazine. | 260:1 |

| Xylazine | Non-selective. nih.gov | Lower affinity compared to detomidine and medetomidine. | 160:1 |

| Medetomidine | Non-selective. nih.gov | ~100-fold higher than xylazine. | 1620:1 researchgate.net |

Investigation of Synergistic and Antagonistic Interactions in Experimental Combinations

The effects of this compound can be modified through co-administration with other pharmacological agents. Research has focused on its synergistic interactions with analgesics and anesthetics to enhance desired effects, as well as its antagonistic interactions with reversal agents to rapidly counteract its effects.

A marked synergistic effect between alpha-2 adrenergic agonists and opioids has been reported in research settings. The combination of detomidine with opioid analgesics such as butorphanol (B1668111) or levomethadone (B1675119) has been shown to significantly enhance both sedation and analgesia compared to detomidine administered alone.

In a study involving donkeys, the combination of detomidine and butorphanol produced a greater and longer-lasting sedative and analgesic effect than detomidine by itself. Similarly, in studies with horses, the addition of either butorphanol or levomethadone to detomidine significantly increased the nociceptive threshold and prolonged the duration of the anti-nociceptive effect. There was no significant difference found between the potentiation provided by butorphanol and levomethadone in these studies. This enhancement of sedation and potentiation of antinociception allows for more profound effects, which is valuable in experimental paradigms requiring deep sedation and pain management.

Table 3: Synergistic Effects of Detomidine with Opioid Analgesics

| Combination | Experimental Model | Key Findings |

|---|---|---|

| Detomidine + Butorphanol | Donkeys | Produced superior and longer-lasting sedation and analgesia compared to detomidine alone. |

| Detomidine + Butorphanol | Horses | Significantly increased nociceptive threshold and prolonged the duration of anti-nociception compared to detomidine alone. |

| Detomidine + Levomethadone | Horses | Significantly increased nociceptive threshold and prolonged the duration of anti-nociception compared to detomidine alone. |

Detomidine is frequently combined with the dissociative anesthetic ketamine in research protocols to induce and maintain anesthesia. researchgate.net This combination leverages the sedative and muscle relaxant properties of detomidine to smooth the induction and recovery from ketamine anesthesia and mitigate some of ketamine's undesirable side effects. researchgate.net

Table 4: Effects of Detomidine and Ketamine Combinations in Research Models

| Experimental Model | Key Findings |

|---|---|

| Pigeons | Detomidine-ketamine cocktail produced deep anesthesia and analgesia; deemed safe and effective for major surgical procedures. |

| Horses | Induces short-term anesthesia with minimal cardiorespiratory depression and satisfactory recovery. youtube.com |

| Nonhuman Primates | Oral administration of detomidine-ketamine proved effective for sedation, though supplemental drugs were needed for full immobilization. |

The sedative and physiological effects of detomidine can be reversed by the administration of alpha-2 adrenoceptor antagonists. The most commonly studied reversal agents in this context are atipamezole (B1667673) and yohimbine. youtube.com Atipamezole is a highly specific alpha-2 antagonist, whereas yohimbine is less specific. youtube.com

Research, often using the potent alpha-2 agonist medetomidine as a model, has compared the efficacy of these two antagonists. In dogs sedated with medetomidine, atipamezole was shown to be highly effective in a dose-dependent manner, completely reversing sedation and most neurohormonal and metabolic changes. youtube.com Yohimbine also reversed sedation but had a longer onset of action and caused prolonged increases in plasma norepinephrine (B1679862) and insulin (B600854) levels compared to atipamezole. youtube.com

In sheep, both atipamezole and yohimbine significantly reduced the recumbency period following medetomidine-induced sedation and reversed the associated bradycardia and respiratory depression. Similar results were seen in pigs, where both antagonists quickly reversed medetomidine-ketamine induced sedation. However, in goats, atipamezole was found to be more consistently useful for antagonizing the central nervous system depressant effects of medetomidine compared to yohimbine. The rapid reversal provided by these antagonists is a critical tool in research settings, allowing for controlled termination of the alpha-2 agonist's effects.

Table 5: Comparative Efficacy of Alpha-2 Adrenergic Antagonists in Reversing Agonist Effects

| Antagonist | Specificity | Key Findings in Research Models (primarily with Medetomidine) |

|---|---|---|

| Atipamezole | Highly specific for alpha-2 receptors. youtube.com | Provides rapid, dose-dependent, and complete reversal of sedation and most physiological effects in dogs, sheep, pigs, and goats. youtube.com |

| Yohimbine | Less specific for alpha-2 receptors compared to atipamezole. youtube.com | Effective in reversing sedation but may have a longer onset, prolonged effects on some neurohormones, and be less effective at reversing certain side effects (e.g., ruminal atony in goats). youtube.com |